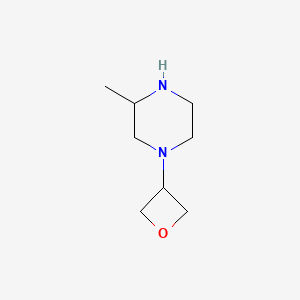

3-Methyl-1-(oxetan-3-yl)piperazine

Description

Contextualization within Heterocyclic Chemistry

3-Methyl-1-(oxetan-3-yl)piperazine is a heterocyclic compound, a class of organic molecules that contain a ring structure composed of atoms of at least two different elements. researchgate.net Specifically, it incorporates two distinct heterocyclic systems: the piperazine (B1678402) ring and the oxetane (B1205548) ring.

The piperazine moiety is a six-membered ring containing two nitrogen atoms at opposite positions. This scaffold is a cornerstone in medicinal chemistry, found in the structure of numerous approved drugs due to its ability to interact with various biological targets. researchgate.net The piperazine framework is often associated with a range of pharmacological activities. researchgate.net

The oxetane ring is a four-membered cyclic ether. acs.org In recent years, oxetanes have garnered substantial attention in drug discovery as they are small, polar, and three-dimensional motifs. acs.orgnih.gov They can serve as isosteres for other functional groups, such as carbonyls or gem-dimethyl groups, and are used to modulate key physicochemical properties of drug candidates, including aqueous solubility and metabolic stability. acs.orgnih.gov The incorporation of the strained oxetane ring can introduce favorable conformational constraints and improve pharmacokinetic profiles. acs.org

The synthesis of this compound and its parent scaffold, 1-(oxetan-3-yl)piperazine (B1456795), typically involves nucleophilic substitution reactions. vulcanchem.comambeed.com For instance, 1-(oxetan-3-yl)piperazine can be prepared by reacting piperazine with 3-bromo-oxetane or via reductive amination of oxetan-3-one. The synthesis of the parent compound often involves reacting 1-(oxetan-3-yl)piperazine with a suitable reagent under conditions that facilitate nucleophilic attack, with a base like potassium carbonate often used to deprotonate the piperazine nitrogen. ambeed.com

Significance as a Privileged Scaffold and Building Block

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, serving as a foundation for the development of a diverse range of bioactive compounds. While this compound itself is more accurately described as a specialized building block, its constituent parts, particularly the piperazine ring, are considered privileged structures. researchgate.net

The true significance of this compound lies in its role as a versatile building block . achemblock.com Chemical building blocks are relatively simple molecules that can be assembled to create larger, more complex structures. The presence of both a secondary amine (within the piperazine ring) and the oxetane group allows for further chemical modifications, enabling its incorporation into a wide array of more elaborate molecules.

The combination of the piperazine and oxetane motifs in a single, readily available building block is particularly advantageous. It allows medicinal chemists to simultaneously introduce the favorable properties of both rings into a target molecule. The oxetane can enhance solubility and metabolic stability while providing a three-dimensional vector, and the piperazine can serve as a key pharmacophore for receptor interaction. nih.gov This dual functionality makes it a highly sought-after component in the design of new therapeutic agents.

Overview of Research Trajectories

Research involving this compound and its derivatives is primarily directed towards drug discovery and medicinal chemistry. The compound is frequently utilized as a key intermediate in the synthesis of complex molecules with potential therapeutic applications.

One major research trajectory is its incorporation into kinase inhibitors . Patent literature demonstrates the use of (S)-2-methyl-4-(oxetan-3-yl)piperazine and related structures in the synthesis of potent inhibitors for various protein kinases, which are critical targets in cancer therapy. google.com The specific substitution pattern, including the methyl group and the oxetane, is often crucial for achieving high potency and selectivity for the target kinase.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-(oxetan-3-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7-4-10(3-2-9-7)8-5-11-6-8/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUUDHYBMMLTSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-Methyl-1-(oxetan-3-yl)piperazine

The creation of this compound is most commonly achieved through a two-step process that begins with the formation of the oxetane (B1205548) ring followed by its attachment to the piperazine (B1678402) scaffold.

Nucleophilic Substitution Reactions in Piperazine Functionalization

A primary method for synthesizing 1-(oxetan-3-yl)piperazine (B1456795) derivatives involves the nucleophilic substitution reaction between a piperazine and an activated oxetane precursor. Typically, this involves the alkylation of a suitable piperazine, such as 2-methylpiperazine (B152721), with an oxetan-3-yl electrophile. Common electrophiles include oxetan-3-yl halides or sulfonates. The reaction is generally carried out in the presence of a base, like potassium carbonate, to facilitate the nucleophilic attack by the piperazine nitrogen. Solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often employed at elevated temperatures to drive the reaction to completion. ambeed.com This approach offers a direct route to the desired product with moderate to high yields.

| Starting Materials | Base | Solvent | Temperature | Yield | Reference |

| Piperazine, oxetan-3-yl halide | K₂CO₃ | NMP or DMF | 100°C | High | |

| 1-fluoro-2-methoxy-4-nitrobenzene, 1-(oxetan-3-yl)piperazine | K₂CO₃ | NMP | 100°C | High | ambeed.com |

Reductive Amination Strategies with Oxetan-3-one Derivatives

Reductive amination represents another key strategy for the synthesis of this compound. This method involves the reaction of oxetan-3-one with 2-methylpiperazine in the presence of a reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mild and selective nature. acs.orgnih.gov The reaction typically proceeds by forming an intermediate iminium ion, which is then reduced in situ to yield the final product. This approach is often favored for its operational simplicity and the commercial availability of oxetan-3-one. thieme-connect.de A patent describes a reductive amination of (S)-2-methylpiperazine with oxetan-3-one using sodium triacetoxyborohydride and acetic acid, resulting in a high yield of the product. acs.org

| Piperazine Derivative | Oxo-compound | Reducing Agent | Yield | Reference |

| tert-butyl protected piperazine | Oxetan-3-one | Sodium triacetoxyborohydride | 80-85% | |

| (S)-2-methylpiperazine | Oxetan-3-one | Sodium triacetoxyborohydride | 92% | acs.org |

Alternative Cyclization and Ring-Forming Approaches for Oxetanes

While direct functionalization of pre-existing rings is common, the synthesis of the oxetane ring itself is a critical aspect. The inherent ring strain of oxetanes presents a synthetic challenge. acs.org Intramolecular Williamson etherification is a well-established method for forming the oxetane ring from a 1,3-halohydrin precursor. thieme-connect.debeilstein-journals.org This involves treating the halohydrin with a base to induce cyclization. acs.org Other strategies include the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, which can form the oxetane ring directly. acs.org More recent approaches focus on the development of new cyclization methods to access diverse and functionalized oxetane derivatives. acs.org These alternative strategies are crucial for creating novel analogs of this compound with varied substitution patterns.

Stereoselective Synthesis Approaches for Chiral Analogs

Given that this compound is a chiral molecule, with a stereocenter at the 3-position of the piperazine ring, stereoselective synthesis is of significant interest. vulcanchem.com One approach involves starting with an enantiomerically pure precursor, such as (S)-2-methylpiperazine. acs.org For instance, the selective Boc protection of (S)-2-methylpiperazine, followed by subsequent reaction steps, can yield the desired enantiomerically pure product. acs.org The development of stereoselective reductions of β-halo ketones to form chiral 1,3-halohydrins, which can then be cyclized to chiral oxetanes, is another important strategy. acs.org For example, enantioselective reduction using a chiral reducing catalyst can provide enantioenriched 2-aryl-substituted oxetanes. acs.org These methods are essential for investigating the specific biological activities of individual enantiomers.

Derivatization and Functionalization of the Piperazine Moiety

The piperazine ring in this compound offers opportunities for further derivatization. The secondary amine in the piperazine ring can be functionalized through various reactions, such as alkylation, acylation, and arylation. vulcanchem.comresearchgate.net For example, N-alkylation can introduce a variety of substituents, potentially modulating the compound's physicochemical and biological properties. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed to introduce aryl groups onto the piperazine nitrogen. acs.org The ability to modify the piperazine moiety allows for the creation of a library of analogs for structure-activity relationship (SAR) studies. nih.gov

Reactivity and Transformations of the Oxetane Ring

The oxetane ring, while generally more stable than an epoxide, is susceptible to ring-opening reactions under certain conditions due to its inherent ring strain. beilstein-journals.orgnih.gov These reactions can be catalyzed by acids or nucleophiles. nih.gov For example, in the presence of a strong nucleophile, the ring can open, leading to the formation of functionalized propanol (B110389) derivatives. nih.gov The reactivity of the oxetane ring can also be harnessed for further synthetic transformations, such as ring-expansion reactions to form larger heterocyclic systems. acs.org Understanding the reactivity of the oxetane ring is crucial for predicting potential metabolic pathways and for designing prodrugs or analogs with altered stability and reactivity profiles. acs.org

Ring-Opening Reactions and Mechanistic Studies

The inherent ring strain of the oxetane moiety in this compound makes it susceptible to ring-opening reactions, particularly under acidic conditions or at elevated temperatures. acs.orgillinois.edu This reactivity is a critical consideration in both its synthesis and its stability as a potential therapeutic agent. acs.org The presence of an internal nucleophile, such as the piperazine nitrogen, can facilitate intramolecular ring-opening, a factor that is influenced by the substitution pattern on the oxetane ring. acs.orgnih.gov

Mechanistic studies have shown that the stability of the oxetane ring is strongly linked to its substitution. acs.orgnih.gov While a common perception is that oxetanes are categorically unstable in acidic environments, this is a misconception. nih.gov The substitution pattern plays a crucial role in dictating the ring's resilience. nih.gov For instance, Lewis acid-catalyzed ring-opening is a known transformation for oxetanes. illinois.edu The presence of substituents can either shield the ring from attack or introduce steric hindrance that affects the approach of nucleophiles. illinois.edu

The synthesis of this compound itself typically involves the reaction of 3-methyloxetan-3-amine (B1372449) with a suitable piperazine precursor or the nucleophilic substitution of a leaving group on the oxetane ring by 3-methylpiperazine. Care must be taken during these synthetic steps to avoid harsh acidic or basic conditions that could lead to undesired ring cleavage.

Oxetane as a Bioisosteric Replacement in Scaffold Modifications

In medicinal chemistry, the oxetane unit has emerged as a valuable bioisostere for other functional groups, such as gem-dimethyl and carbonyl groups. acs.orgillinois.edubeilstein-journals.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The incorporation of an oxetane, as seen in this compound, can significantly improve the physicochemical properties of a molecule. acs.orgnih.govresearchgate.net

Replacing a gem-dimethyl group with an oxetane can enhance aqueous solubility and metabolic stability while maintaining a similar molecular volume. beilstein-journals.orgresearchgate.net This is advantageous in drug design as it can improve a compound's pharmacokinetic profile. researchgate.net Similarly, an oxetane can serve as a metabolically stable replacement for a carbonyl group, offering comparable polarity and hydrogen-bonding capabilities without the susceptibility to reduction or other metabolic transformations. acs.orgbeilstein-journals.org

The introduction of the oxetane moiety in this compound can also influence the basicity of the piperazine nitrogens. nih.gov The electron-withdrawing nature of the oxetane ring can reduce the pKa of the adjacent nitrogen, which can be beneficial for optimizing a drug candidate's properties. nih.gov This modulation of basicity can impact factors such as target binding, selectivity, and oral bioavailability.

Table 1: Comparison of Physicochemical Properties of Bioisosteric Replacements

| Functional Group | Key Properties | Impact on Drug Molecules |

|---|---|---|

| gem-Dimethyl | Lipophilic, Steric bulk | Increases lipophilicity, can block metabolism |

| Carbonyl | Polar, H-bond acceptor | Can be metabolically liable |

| Oxetane | Polar, 3-Dimensional, H-bond acceptor | Improves solubility, enhances metabolic stability, modulates pKa |

Influence of Substitution Patterns on Oxetane Ring Stability and Reactivity

The substitution pattern on the oxetane ring has a profound effect on its stability and reactivity. acs.orgnih.gov Generally, 3,3-disubstituted oxetanes are more stable than other substitution patterns. acs.orgnih.gov This increased stability is attributed to steric hindrance, where the substituents block the trajectory of external nucleophiles towards the C-O σ* antibonding orbital, thus inhibiting ring-opening reactions. nih.gov In the case of this compound, the methyl group and the piperazine ring are at the 3-position of the oxetane, contributing to its stability.

The introduction of substituents also affects the puckering of the oxetane ring. illinois.eduacs.org An unsubstituted oxetane is nearly planar, but substituents can induce a more puckered conformation. illinois.eduacs.org This alteration in the three-dimensional structure can influence how the molecule interacts with biological targets. illinois.edu

Furthermore, the nature of the substituents can modulate the electronic properties of the oxetane ring. Electron-withdrawing groups can increase the ring's susceptibility to nucleophilic attack, while electron-donating groups may have the opposite effect. The methyl group in this compound is a weak electron-donating group, which may have a subtle influence on the ring's reactivity.

Table 2: Influence of Oxetane Substitution on Stability

| Substitution Pattern | General Stability | Reason |

|---|---|---|

| Unsubstituted | Less stable | Prone to ring-opening |

| 2-Substituted | Moderately stable | Stability can be influenced by the nature of the substituent |

| 3-Substituted | More stable | Steric hindrance from the substituent can protect the ring |

| 3,3-Disubstituted | Most stable | Significant steric hindrance protects the ring from nucleophilic attack acs.orgnih.gov |

Role in Medicinal Chemistry and Drug Discovery Research Excluding Clinical Outcomes

Application as a Scaffold in Ligand Design

The 3-methyl-1-(oxetan-3-yl)piperazine moiety is a privileged scaffold in contemporary medicinal chemistry, offering a unique combination of features that are attractive for the design of sophisticated ligands. Its utility stems from its straightforward incorporation into larger molecules, its inherent three-dimensionality, and its influence on biological activity.

The this compound unit has been successfully integrated into a variety of complex molecular architectures, particularly in the field of kinase inhibitor design. vulcanchem.com Its bifunctional nature, with a secondary amine on the piperazine (B1678402) ring available for substitution, allows it to serve as a versatile connector piece or a terminal functional group. Research and patent literature describe its incorporation into advanced heterocyclic systems, such as pyrazolo[1,5-a]pyrimidine (B1248293) and bipyridinone derivatives, which are core structures for potent and selective inhibitors of enzymes like Bruton's tyrosine kinase (Btk) and Phosphoinositide 3-kinase delta (PI3Kδ). mdpi.comresearchgate.netgoogle.comacs.org The synthesis often involves coupling the pre-formed this compound with a suitable electrophilic partner on the main molecular scaffold. acs.org

Table 1: Examples of Complex Molecules Incorporating the this compound Scaffold This table is interactive. Users can sort the data by clicking on the column headers.

| Compound Name/Identifier | Therapeutic Target | Core Molecular Architecture |

|---|---|---|

| GDC-0853 (Compound 29) | Bruton's tyrosine kinase (Btk) | Tetrahydro-cyclopenta ambeed.compyrrolo[1,2-a]pyrazin-1(6H)-one |

| Compound from Patent US20130116245A1 (Compound 106) | Btk Kinase | Hexahydropyrazino[1,2-a]indol-1(2H)-one |

| Compound from Patent WO2018106643 (Example 3) | Not specified | Pyrimidinyl-thiazol-amine |

| PI3Kδ Inhibitor (Compound 42) | PI3Kδ | Pyrazolo[1,5-a]pyrimidine |

Data sourced from references mdpi.comgoogle.comacs.org.

A significant trend in medicinal chemistry is the move away from flat, aromatic-heavy molecules towards compounds with greater three-dimensionality. nih.govwhiterose.ac.uk Increased sp³ character is often associated with improved physicochemical properties and target selectivity. nih.gov The this compound scaffold is an excellent contributor to molecular non-planarity. nih.gov

The oxetane (B1205548) ring, a four-membered cyclic ether, is inherently three-dimensional due to its sp³-hybridized carbon atoms. nih.govacs.org The piperazine ring typically adopts a strained chair conformation. The combination of these two non-planar rings ensures that the fragment introduces a significant degree of three-dimensionality into a larger molecule. researchgate.net Furthermore, the addition of a methyl group to the piperazine ring can increase van der Waals contacts with a protein target and can skew the piperazine out of the plane of an adjacent aromatic ring, further enhancing the molecule's 3D profile. acs.org

The structural and electronic features of the this compound moiety can have a profound impact on a molecule's interaction with its biological target. In the development of noncovalent Btk inhibitors, the introduction of a methyl group onto the oxetanyl-piperazine fragment led to a notable improvement in whole blood potency. acs.org Specifically, the (S)-methyl derivative (as part of the larger molecule GDC-0853) showed a ~2-fold enhancement in potency compared to the unmethylated analog. acs.org

Exploration in Pharmacophore Development

A pharmacophore model defines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. The this compound fragment has become a key element in pharmacophore models for several target classes, especially kinases. researchgate.net Its role is often to serve as a "north" or solvent-exposed region of the inhibitor, where it can fine-tune physicochemical properties without interfering with the core interactions in the ATP-binding site. acs.org

The tactical placement of the oxetane ring is used to modulate the basicity (pKa) of the distal piperazine nitrogen, which is a critical factor for controlling off-target activities and improving cell permeability. nih.govacs.org For instance, the electron-withdrawing nature of the oxetane can lower the pKa of the piperazine nitrogen compared to simple alkyl substituents, a strategy used to mitigate hERG inhibition and improve selectivity. acs.org This makes the fragment a valuable component for developing pharmacophores with optimized ADME (absorption, distribution, metabolism, and excretion) profiles.

Strategies for Modulating Physicochemical Properties (Theoretical Considerations)

Lipophilicity, often measured as the distribution coefficient (LogD) at physiological pH, is a critical parameter in drug design that affects solubility, permeability, and metabolic stability. High lipophilicity is often linked to undesirable properties. The oxetane ring is considered a polar motif and a "low-lipophilicity" surrogate for other groups like gem-dimethyl or larger cycloalkanes. nih.govacs.orgnih.gov

Table 2: Comparative Physicochemical Properties of Piperazine Analogs This table is interactive. Users can sort the data by clicking on the column headers.

| Substituent on Piperazine | Effect on Lipophilicity (LogD) | Effect on Basicity (pKa) | Rationale for Use |

|---|---|---|---|

| Ethyl | Increases LogD | Increases pKa (e.g., to ~8.0) | Increased metabolic stability, but higher basicity can reduce selectivity. acs.org |

| Oxetan-3-yl | Lowers LogD compared to alkyl groups. acs.org | Reduces pKa (e.g., to ~6.4). acs.org | Improves solubility, metabolic stability, and selectivity by lowering basicity. nih.govacs.org |

| Morpholine (B109124) | Generally lower lipophilicity | Less basic than piperazine | Often used as a metabolically stable, polar group. acs.org |

Data sourced from references nih.govacs.org. The values and effects are context-dependent and serve as illustrative examples from drug discovery campaigns.

The Role of this compound in Medicinal Chemistry and Drug Discovery Research

The chemical compound this compound is a notable scaffold in medicinal chemistry, recognized for its potential to refine the properties of drug candidates. This section will explore its influence on key physicochemical characteristics and its application in advanced drug discovery platforms, excluding clinical outcomes.

Modulation of Basicity (pKa)

The incorporation of an oxetane ring, a four-membered cyclic ether, significantly impacts the basicity of the adjacent piperazine nitrogen atom. The electronegative oxygen atom within the strained oxetane ring exerts a potent inductive electron-withdrawing effect. nih.gov This effect reduces the pKa of the neighboring amine, making it less basic. nih.govpharmablock.com For instance, substituting an oxetane alpha to an amine has been shown to decrease the pKa by as much as 2.7 units. nih.gov This modulation of basicity is a critical tool for medicinal chemists. In drug design, excessively high basicity can lead to undesirable effects such as poor selectivity and off-target toxicity. acs.org

For example, in the development of kinase inhibitors, reducing the basicity of a piperazine moiety was crucial to minimize interactions with the hERG channel, a common cause of cardiac toxicity. nih.gov The introduction of an oxetane substituent on the nitrogen of a piperazine ring has been successfully employed to lower the pKa, thereby mitigating hERG liability. acs.orgnih.gov In one instance, replacing an isopropyl group with an oxetanyl derivative on a tetrahydroquinazoline (B156257) scaffold decreased the pKa from 7.6 to 5.0, significantly reducing hERG inhibition. nih.gov Similarly, the development of lanraplenib (B608459), a SYK kinase inhibitor, utilized an N-oxetane-piperazine to reduce basicity (calculated pKa of 6.4) compared to an N-ethyl-piperazine analogue (calculated pKa of 8.0), which led to improved selectivity. nih.govacs.org

The table below illustrates the effect of substituents on the pKa of the piperazine ring, highlighting the role of the oxetane moiety.

| Compound/Substituent | Base Compound | pKa | Reference |

| Piperazine | - | 9.73 (pKa1), 5.35 (pKa2) | uregina.ca |

| 1-Methylpiperazine | - | 9.58 (pKa1), 4.90 (pKa2) | uregina.ca |

| 1-Ethylpiperazine | - | 9.70 (pKa1), 5.12 (pKa2) | uregina.ca |

| 4-Ethyl-piperazine analogue | Entospletinib lead | 8.0 (calculated) | nih.govacs.org |

| 1-(Oxetan-3-yl)piperazine (B1456795) analogue | Entospletinib lead (Lanraplenib) | 6.4 (calculated) | nih.govacs.org |

| Isopropyl-substituted analogue | GDC-0349 lead | 7.6 | acs.orgnih.gov |

| N-oxetan-3-yl analogue | GDC-0349 | 5.0 | acs.orgnih.gov |

| Piperazine-containing analogue | Fenebrutinib lead | 7.8 | nih.gov |

| Oxetane-containing piperazine | Fenebrutinib | 6.3 | nih.gov |

Impact on Theoretical Aqueous Solubility

The inclusion of an oxetane moiety generally enhances the aqueous solubility of a parent compound. acs.orgresearchgate.netacs.org This is attributed to the polar nature of the oxetane ring, which can act as a hydrogen bond acceptor. researchgate.netconnectjournals.com Replacing non-polar groups like a gem-dimethyl group with an oxetane can lead to a significant increase in solubility, in some cases by a factor of 4 to over 4000. researchgate.net

However, the effect on solubility is context-dependent. researchgate.net For instance, in a series of spirocyclic compounds, the incorporation of an oxetane ring actually decreased solubility compared to their carbonyl-containing counterparts. acs.org Conversely, in the development of matrix metalloproteinase 13 (MMP-13) inhibitors, replacing a methyl group with an oxetane unit resulted in significantly improved aqueous solubility. nih.gov Similarly, an oxetane derivative of a γ-secretase inhibitor showed improved solubility over the parent compound containing a cyclohexyl group. acs.org

The following table presents examples of how oxetane incorporation has theoretically impacted aqueous solubility in different molecular contexts.

| Parent Compound Feature | Oxetane-Containing Analogue | Impact on Aqueous Solubility | Reference |

| gem-dimethyl group | Oxetane | Increase by a factor of 4 to >4000 | researchgate.net |

| Carbonyl-containing spirocycle | Oxetane-containing spirocycle | Decreased | acs.org |

| Methyl group (MMP-13 inhibitor) | Oxetane unit | Significantly improved | nih.gov |

| Cyclohexyl group (γ-secretase inhibitor) | Oxetane | Improved | acs.org |

| Poorly soluble GPR119 agonist | Trifluoromethyl oxetane derivative | Increased from 24 µM to 116 µM | pharmablock.com |

Strategies for Enhanced Metabolic Stability (Theoretical)

The oxetane ring is considered a robust unit that can enhance the metabolic stability of a drug candidate. pharmablock.comresearchgate.net This is often due to the replacement of metabolically vulnerable groups, such as gem-dimethyl groups or certain heterocyclic rings, with the more stable oxetane moiety. researchgate.netacs.org The introduction of an oxetane can shield adjacent sites from metabolic enzymes. ethz.ch

For example, substituting a gem-dimethyl group with an oxetane has been shown to reduce the rate of metabolic degradation in many cases. researchgate.net In the development of anaplastic lymphoma kinase (ALK) inhibitors, an N-oxetan-3-ylpiperidin-4-yl derivative demonstrated good metabolic stability. acs.org Similarly, the replacement of a morpholine ring with a piperazine-oxetane in the drug lanraplenib served as a more metabolically stable isostere. nih.govacs.org Furthermore, in a series of γ-secretase inhibitors, the introduction of an oxetane resulted in the greatest improvement in metabolic stability compared to other cyclic ethers like tetrahydrofuran. acs.org

The table below provides theoretical examples of strategies using oxetane to improve metabolic stability.

| Metabolically Liable Group | Strategy | Outcome | Reference |

| gem-dimethyl group | Replacement with an oxetane | Reduced rate of metabolic degradation | researchgate.net |

| Isopropyl group (ALK inhibitor) | Replacement with N-oxetan-3-ylpiperidin-4-yl | Significant improvement in in vitro clearance | acs.org |

| Morpholine ring | Replacement with a piperazine-oxetane | More metabolically stable isostere | nih.govacs.org |

| Cyclohexyl group (γ-secretase inhibitor) | Replacement with an oxetane | Greatest improvement in metabolic stability | acs.org |

Development of Protein Degrader Building Blocks

The compound 1-(Oxetan-3-yl)piperazine hemioxalate is cataloged as a protein degrader building block. Protein degraders, such as proteolysis-targeting chimeras (PROTACs), are bifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. precisepeg.comsigmaaldrich.com These molecules typically consist of a ligand for the protein of interest, a ligand for an E3 ligase, and a linker connecting the two. sigmaaldrich.com

Advanced Analytical Characterization in Research

Spectroscopic Analysis in Structural Elucidation Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds like 3-Methyl-1-(oxetan-3-yl)piperazine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and mass of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not extensively published, analysis of closely related analogues, such as its S-enantiomer incorporated into larger molecules, provides a strong basis for assigning expected chemical shifts. acs.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the (S)-enantiomer of the title compound within a larger chemical entity, characteristic signals can be assigned. acs.org The methyl group on the piperazine (B1678402) ring is expected to appear as a doublet. The protons on the piperazine and oxetane (B1205548) rings would present as a series of complex multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Based on data from a closely related analogue, the carbon signals for the core structure can be predicted. acs.org The methyl carbon would appear at the high-field end of the spectrum. The carbons of the piperazine ring would resonate in the range of approximately 40-60 ppm, while the carbons of the oxetane ring, being adjacent to an oxygen atom, would appear further downfield. acs.org

Table 1: Predicted NMR Data for the (S)-3-Methyl-1-(oxetan-3-yl)piperazine Moiety based on Analogues acs.org

| Moiety | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Methyl | CH₃ | ~1.33 (d) | ~13.8 |

| Piperazine | CH (C3) | Multiplet | ~49.3 |

| Piperazine | CH₂ (C5, C6) | Multiplets | ~41.5, ~49.2, ~54.3 |

| Oxetane | CH (C3') | Multiplet | ~58.8 |

| Oxetane | CH₂ (C2', C4') | Multiplets | ~75.2, ~75.4 |

| Note: Data is inferred from the published spectra of (S)-5-Amino-2-(2-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridine and may vary for the title compound. |

Mass Spectrometry Techniques (LCMS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to confirm the molecular weight of synthetic products. For precursors to this compound, such as its Boc-protected form, the expected molecular ion peak is readily observed. rsc.org For instance, tert-butyl (3S)-3-methyl-4-(oxetan-3-yl)piperazine-1-carboxylate shows a calculated [M+H]⁺ of 257, which is confirmed by Low-Resolution Mass Spectrometry (LRMS). rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. For an analogue containing the (S)-2-methyl-4-(oxetan-3-yl)piperazine core, HRMS analysis yielded an [M+H]⁺ ion at m/z 279.1458, closely matching the calculated value of 279.1457 for its specific elemental formula (C₁₃H₁₉N₄O₃). acs.org For this compound itself (C₈H₁₆N₂O), the theoretical monoisotopic mass of the [M+H]⁺ ion is 157.1335.

Table 2: Mass Spectrometry Data

| Compound | Formula | Technique | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) | Source |

| tert-butyl (3S)-3-methyl-4-(oxetan-3-yl)piperazine-1-carboxylate | C₁₃H₂₄N₂O₃ | LRMS | 257 | 257 | rsc.org |

| (S)-5-Amino-2-(2-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridine | C₁₃H₁₉N₄O₃ | HRMS | 279.1457 | 279.1458 | acs.org |

| This compound | C₈H₁₆N₂O | - | 157.1335 | - | - |

Chromatographic Purity Assessment (e.g., LC/MS, TLC)

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and determine the appropriate solvent system for larger-scale purification.

Flash Chromatography: Following synthesis, crude products are often purified using automated flash chromatography on a silica (B1680970) gel column. rsc.org For intermediates leading to the title compound, gradients of ethyl acetate (B1210297) in hexanes or methanol (B129727) in methylene (B1212753) chloride have been successfully employed to isolate the desired product. rsc.org

Liquid Chromatography/Mass Spectrometry (LC/MS): High-Performance Liquid Chromatography (HPLC) coupled with MS detection is the standard for determining the final purity of research compounds. For compounds used in biological assays, purity is typically expected to be ≥95%. rsc.org A common method involves using a C18 reverse-phase column with a gradient elution of acetonitrile (B52724) in water, often with a trifluoroacetic acid (TFA) modifier, and UV detection at 215 or 254 nm. rsc.org In the development of complex molecules containing the this compound moiety, HPLC analysis has confirmed purities of >99.5%. acs.org

X-ray Crystallography in Conformational Analysis and Molecular Interactions

While a crystal structure for the isolated this compound is not publicly available, X-ray crystallography data from more complex molecules that incorporate this fragment provide valuable insight into its three-dimensional structure. For instance, the Bruton's tyrosine kinase (BTK) inhibitor Fenebrutinib (GDC-0853) contains the (S)-2-methyl-4-(oxetan-3-yl)piperazine moiety. nih.gov

Analysis of crystal structures of analogous compounds reveals that the four-membered oxetane ring is not planar but adopts a "puckered" conformation. vulcanchem.com This specific geometry is crucial as it minimizes steric hindrance when the molecule interacts with biological targets like protein binding pockets. vulcanchem.com The piperazine ring typically adopts a stable chair conformation. These conformational preferences are key elements in structure-based drug design, influencing how the molecule fits into and interacts with its intended biological target.

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to determine the fundamental properties of a molecule, such as its three-dimensional shape (conformation) and the distribution of electrons (electronic structure). nih.govacs.org These calculations can predict the most stable conformations of 3-Methyl-1-(oxetan-3-yl)piperazine by identifying the lowest energy states. Key aspects that would be analyzed include the puckering of the oxetane (B1205548) ring and the preferred conformation of the piperazine (B1678402) ring (e.g., chair, boat, or twist-boat), which is influenced by the presence of the methyl group.

The electronic structure analysis reveals properties like the molecular electrostatic potential (MEP), which maps the partial positive and negative charges across the molecule. nih.gov This is critical for understanding where the molecule is likely to engage in electrostatic or hydrogen-bonding interactions. For this compound, the nitrogen atoms of the piperazine ring and the oxygen atom of the oxetane ring are expected to be regions of negative potential, making them likely hydrogen bond acceptors.

While specific quantum chemical studies dedicated solely to this compound are not prominent in published literature, physicochemical properties are often computed using such methods and are available in chemical databases.

Table 1: Computed Physicochemical Properties This table presents data computed by various cheminformatics platforms for the parent compound and the 3-methyl derivative.

| Property | 1-(oxetan-3-yl)piperazine (B1456795) | (S)-3-Methyl-1-(oxetan-3-yl)piperazine | Data Source(s) |

|---|---|---|---|

| Molecular Formula | C₇H₁₄N₂O | C₈H₁₆N₂O | nih.govachemblock.com |

| Molecular Weight | 142.20 g/mol | 156.23 g/mol | achemblock.comchemscene.com |

| Topological Polar Surface Area (TPSA) | 24.5 Ų | 24.5 Ų | chemscene.comambeed.com |

| logP (Consensus) | -0.7 | Not available | chemscene.comambeed.com |

| Hydrogen Bond Donors | 1 | 1 | chemscene.comambeed.com |

| Hydrogen Bond Acceptors | 3 | 3 | chemscene.comambeed.com |

| Rotatable Bonds | 1 | 1 | chemscene.comambeed.com |

Molecular Docking Simulations for Ligand-Target Interaction Prediction (Theoretical)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. researchgate.netresearchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds against a known target and for hypothesizing the mechanism of action. researchgate.net

For this compound, a theoretical docking study would involve placing the molecule into the binding site of a selected protein receptor. The simulation would then calculate the most stable binding poses and estimate the binding affinity. Key interactions would be identified, such as:

Hydrogen Bonds: The secondary amine of the piperazine ring can act as a hydrogen bond donor, while the tertiary nitrogen and the oxetane oxygen can act as acceptors.

Ionic Interactions: The basic piperazine nitrogen can be protonated at physiological pH, allowing for strong ionic interactions with acidic residues like aspartate or glutamate (B1630785) in a protein binding pocket.

Hydrophobic Interactions: The methyl group and the ethylenic carbons of the rings provide hydrophobic character that can interact with nonpolar pockets of a target protein.

In studies of related compounds, the 1-(oxetan-3-yl)piperazine moiety has been explored as a fragment for various targets. acs.org Docking simulations help rationalize why structural modifications, such as the placement of this group on an aromatic core, can impact biological activity and metabolic stability. acs.org

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of a molecule's movement and conformational changes over time. nih.gov By simulating the physical motions of atoms and molecules, MD can reveal the flexibility of the compound and the stability of its interactions with a target protein.

An MD simulation of this compound, either in a solvent or bound to a receptor, would elucidate the dynamic behavior of its structural features. This includes:

The conformational flexibility of the piperazine ring, showing transitions between different chair and boat forms.

The puckering dynamics of the four-membered oxetane ring.

The rotational freedom around the C-N bond connecting the two ring systems.

When a ligand-protein complex from a docking simulation is subjected to MD, the stability of the predicted binding pose can be verified. nih.gov The simulation can reveal if key hydrogen bonds are maintained over time and how water molecules might mediate the interaction. Studies on related P2Y₁₄R antagonists have used MD to probe how specific substituents contribute to the stability of the ligand within the receptor's binding site. nih.gov

Structure-Activity Relationship (SAR) Modeling and Prediction (In Silico)

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. In silico SAR modeling uses computational methods to predict the activity of novel compounds based on data from previously studied analogues. semanticscholar.orgtandfonline.com

For the 1-(oxetan-3-yl)piperazine scaffold, SAR studies have provided insights that can be extrapolated to the 3-methyl derivative. Research on inhibitors of Mer and Axl tyrosine kinases showed that the 1-(oxetan-3-yl)piperazine moiety is a viable chemical group. semanticscholar.orgtandfonline.com Similarly, in the development of Bruton's tyrosine kinase (Btk) inhibitors, moving an oxetanylpiperazine group on a central pyridyl ring was found to be tolerated for kinase inhibition but resulted in a significant drop in whole-blood potency and metabolic stability. acs.org

The introduction of a methyl group at the 3-position of the piperazine ring, as in the title compound, would be predicted to have several effects:

Increased Lipophilicity: The methyl group adds hydrophobic character, which can influence solubility, cell permeability, and binding to hydrophobic pockets.

Steric Influence: The methyl group can create steric hindrance that may either enhance binding by promoting a specific, active conformation or decrease binding by clashing with the target protein.

Metabolic Blocking: Methylation at a position susceptible to metabolism can block that pathway, potentially improving the compound's metabolic stability.

Table 2: Predicted SAR Effects of the 3-Methyl Group This table summarizes the predicted impact of the methyl group based on general SAR principles and findings from related series.

| Structural Feature | Predicted Influence | Rationale/Example from Literature |

|---|---|---|

| 3-Methyl Group | Increases lipophilicity (LogP) | Addition of alkyl groups generally increases lipophilicity. acs.org |

| Introduces a chiral center | Leads to stereoisomers ((R) and (S)) which may have different biological activities and metabolic profiles. | |

| May block N-dealkylation or oxidation at C3 | Can improve metabolic stability compared to the unsubstituted piperazine ring. | |

| Oxetane Ring | Improves physicochemical properties | Often used to enhance solubility and metabolic stability while providing a hydrogen bond acceptor. acs.org |

| Piperazine Ring | Provides a basic center for target interaction | The basic nitrogen is key for forming interactions with acidic residues (e.g., Asp) in many kinase inhibitors. |

Bioisosteric Replacement Analysis through Computational Tools

Bioisosteric replacement is a strategy in medicinal chemistry where a part of a molecule is replaced by a structurally different group that retains similar biological activity but may improve other properties like potency, selectivity, or pharmacokinetics. nih.govbohrium.com Computational tools are frequently used to predict the viability of such replacements. nih.govsci-hub.se

For this compound, several bioisosteric replacements could be analyzed computationally:

Oxetane Ring: The oxetane moiety itself is a well-known bioisostere for gem-dimethyl and carbonyl groups. acs.org It provides a metabolically stable polar group that can improve solubility. acs.org Computational models could compare the properties of the oxetane-containing compound with analogues containing, for example, a cyclobutyl, tetrahydrofuranyl, or even an open-chain ether group.

Piperazine Ring: The piperazine scaffold is a common heterocyclic linker. Computational analysis could explore its replacement with other diamine-containing rings like homopiperazine (B121016) or constrained structures such as diazaspiro[3.3]heptane to alter conformational rigidity and basicity.

Methyl Group: The methyl group could be computationally swapped for other small alkyl groups (e.g., ethyl) or electron-withdrawing groups (e.g., trifluoromethyl) to fine-tune lipophilicity and electronic properties. sci-hub.se

These in silico analyses help prioritize the synthesis of new analogues by predicting which modifications are most likely to result in improved properties. bohrium.com

Future Research Directions and Emerging Applications

Novel Synthetic Methodologies

The synthesis of 3-Methyl-1-(oxetan-3-yl)piperazine and its derivatives is an active area of research, with a focus on developing more efficient and scalable methods. Current approaches often involve the alkylation of a piperazine (B1678402) derivative with an oxetane-containing electrophile.

One common method is the reaction of 2-methylpiperazine (B152721) with an oxetan-3-yl precursor. For instance, 1-benzyl-4-(3-methyloxetan-3-yl)piperazine can be debenzylated using palladium on carbon (Pd/C) under a hydrogen atmosphere to yield this compound. google.com Another approach involves the reductive amination of oxetan-3-one with a suitable piperazine derivative. mdpi.com

Future research in this area is likely to focus on:

Stereoselective Synthesis: Developing methods to control the stereochemistry at the methyl-substituted carbon of the piperazine ring, which is crucial for optimizing biological activity. whiterose.ac.uk

Green Chemistry Approaches: Utilizing more environmentally friendly solvents and catalysts to reduce the environmental impact of the synthesis.

Flow Chemistry: Exploring the use of continuous flow reactors to enable safer, more efficient, and scalable production of the compound and its derivatives.

A significant challenge in synthesizing oxetane-containing compounds is the inherent ring strain of the oxetane (B1205548) moiety, which can make cyclization difficult. acs.org Overcoming this challenge often requires the use of strong bases and good leaving groups. acs.org

Table 1: Comparison of Synthetic Methodologies

| Methodology | Description | Advantages | Disadvantages |

| Alkylation of Piperazine | Reaction of a piperazine derivative with an oxetane-containing electrophile. | Generally straightforward and can provide good yields. | May require harsh reaction conditions and the use of protecting groups. google.com |

| Reductive Amination | Reaction of oxetan-3-one with a piperazine derivative in the presence of a reducing agent. mdpi.com | Often proceeds under mild conditions. | The availability of substituted oxetan-3-ones can be limited. |

| Ring-Opening of Oxetanes | Nucleophilic attack on an activated oxetane ring. researchgate.net | Can be used to introduce a variety of functional groups. | May lead to a mixture of products if the oxetane is not symmetrically substituted. researchgate.net |

Exploration of New Biological Target Classes (Theoretical/In Vitro Focus)

The this compound scaffold is a promising starting point for the design of new therapeutic agents. The piperazine moiety is a common feature in many biologically active compounds, and the oxetane ring can improve physicochemical properties such as solubility and metabolic stability. nih.govsemanticscholar.org

Recent research has shown that oxetane-containing compounds can exhibit a wide range of biological activities, including inhibition of kinases, enzymes, and receptors. nih.gov For example, the oxetane motif has been incorporated into inhibitors of mTOR, a key protein involved in cell growth and proliferation. nih.gov

Future research in this area should focus on exploring the potential of this compound derivatives to interact with a broader range of biological targets. This can be achieved through:

High-Throughput Screening: Testing a library of derivatives against a panel of different biological targets to identify new leads.

Fragment-Based Drug Discovery: Using smaller fragments of the molecule to identify binding interactions with target proteins, which can then be built upon to develop more potent inhibitors. whiterose.ac.uk

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the molecule to understand how different functional groups affect its biological activity. nih.gov

Table 2: Potential Biological Target Classes for this compound Derivatives

| Target Class | Rationale |

| Kinases | The piperazine scaffold is a common feature in many kinase inhibitors. nih.gov The oxetane moiety can improve selectivity and pharmacokinetic properties. nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Piperazine derivatives have been shown to interact with a variety of GPCRs, including serotonin (B10506) and dopamine (B1211576) receptors. nih.gov |

| Ion Channels | The modulation of ion channels is an important therapeutic strategy for a range of diseases. |

| Epigenetic Targets | The unique three-dimensional shape of the molecule may allow it to interact with the complex binding sites of epigenetic enzymes. nih.gov |

Advanced Material Science Applications

The unique properties of the oxetane ring, such as its polarity and ability to act as a hydrogen bond acceptor, make this compound an interesting building block for the development of advanced materials. semanticscholar.org The piperazine moiety can also be functionalized to tune the properties of the resulting materials.

Potential applications in material science include:

Polymers: The compound can be incorporated into polymer backbones to create materials with tailored properties, such as improved thermal stability or altered solubility.

Organic Light-Emitting Diodes (OLEDs): The electronic properties of the molecule could be exploited in the design of new materials for use in OLEDs. bldpharm.com

Functional Coatings: The ability of the oxetane and piperazine groups to interact with surfaces could be utilized to develop functional coatings with specific properties, such as anti-fouling or self-healing capabilities.

Development of Advanced Computational Models for Prediction

Computational modeling plays a crucial role in modern drug discovery and materials science. mdpi.com The development of accurate predictive models for the properties of this compound and its derivatives can significantly accelerate the research and development process.

Key areas for the development of advanced computational models include:

Quantitative Structure-Activity Relationship (QSAR): Developing models that can predict the biological activity of new derivatives based on their chemical structure. nih.govnih.gov This can help to prioritize which compounds to synthesize and test.

Molecular Docking: Simulating the binding of the molecule to its biological target to understand the key interactions and guide the design of more potent inhibitors. researchgate.net

Molecular Dynamics Simulations: Simulating the dynamic behavior of the molecule over time to understand its conformational preferences and how it interacts with its environment.

By combining these computational approaches with experimental data, researchers can gain a deeper understanding of the structure-property relationships of this versatile chemical scaffold and accelerate the discovery of new applications.

Q & A

Q. What synthetic methodologies are commonly employed for preparing piperazine derivatives such as 3-Methyl-1-(oxetan-3-yl)piperazine?

Piperazine derivatives are typically synthesized via nucleophilic substitution, coupling reactions, or cyclization. For example, triazene derivatives of 1-alkylpiperazines can be synthesized by reacting diazonium salts with alkylpiperazines under controlled conditions (e.g., anhydrous DMF, HOBt, and TBTU as coupling agents) . Cyclization strategies, such as hydrazone formation followed by deprotection, are also effective for generating substituted piperazines . Key steps include optimizing reaction time, temperature, and stoichiometry to minimize side products.

Q. What spectroscopic techniques are critical for structural characterization of piperazine derivatives?

Proton and carbon-13 NMR spectroscopy are essential for assigning chemical shifts to specific protons and carbons in the piperazine ring, particularly for distinguishing substituents like oxetane or methyl groups . IR spectroscopy helps identify functional groups (e.g., C-N stretches), while mass spectrometry confirms molecular weight and fragmentation patterns . Gas chromatography (GC) with columns like DB-5 or HP-1 can resolve volatile derivatives and validate purity .

Q. How can researchers ensure purity during the synthesis of this compound?

Purification methods include recrystallization, column chromatography, and HPLC. For example, HPLC with ≥95% purity thresholds is commonly used for final compound validation . Solvent selection (e.g., anhydrous DMF or dichloromethane) and inert atmospheres reduce side reactions, while techniques like flash chromatography isolate intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Advanced optimization involves screening catalysts, solvents, and temperature gradients. For instance, coupling reactions using HOBt/TBTU in DMF at 0–25°C improve amide bond formation efficiency . Computational tools (e.g., DFT calculations) predict reaction pathways, while Design of Experiments (DoE) models identify critical parameters like molar ratios or pH . Real-time monitoring via LC-MS or in-situ IR accelerates iterative refinement .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Contradictions in NMR or GC data may arise from conformational flexibility or impurities. Strategies include:

- Cross-validating with 2D NMR (COSY, HSQC) to confirm connectivity .

- Comparing retention indices across multiple GC columns (e.g., polar vs. non-polar phases) .

- Using high-resolution mass spectrometry (HRMS) to rule out isobaric interferences .

- Synthesizing and analyzing reference standards for direct comparison .

Q. How do structural modifications (e.g., oxetane or methyl groups) influence the biological activity of piperazine derivatives?

The oxetane group enhances metabolic stability and solubility, while methyl substituents modulate steric effects and receptor binding. For example, arylpiperazines with trifluoromethyl groups exhibit improved pharmacokinetic profiles due to increased lipophilicity and target affinity . Biological assays (e.g., enzyme inhibition or cell permeability studies) quantify these effects, with correlations to computational models (e.g., molecular docking) .

Q. What safety protocols are critical for handling reactive intermediates in piperazine synthesis?

Key precautions include:

- Using fume hoods and PPE to avoid inhalation of dust/vapors .

- Storing compounds in airtight containers under inert gas to prevent degradation .

- Implementing spill kits and neutralization protocols for corrosive byproducts (e.g., chlorinated intermediates) .

- Referencing GHS hazard statements (e.g., H302 for oral toxicity) and first-aid measures in SDS documentation .

Methodological Guidance

Q. What analytical workflows are recommended for metabolic stability studies of piperazine derivatives?

- In vitro assays : Use liver microsomes or hepatocytes to assess CYP450-mediated metabolism. Monitor metabolites via LC-MS/MS .

- In silico tools : Apply PISTACHIO or REAXYS databases to predict metabolic pathways and reactive intermediates .

- Permeability assays : Caco-2 cell models evaluate GI absorption, while P-gp substrate screening identifies efflux risks .

Q. How can researchers design piperazine-based ligands for receptor binding studies?

- Scaffold diversification : Introduce substituents (e.g., nitro, benzyl) at the N1 or N4 positions to probe steric and electronic effects .

- Binding assays : Radioligand displacement or SPR (surface plasmon resonance) quantify affinity and kinetics .

- QSAR models : Correlate structural descriptors (e.g., logP, TPSA) with activity to guide iterative design .

Q. What are the best practices for scaling up piperazine synthesis from lab to pilot plant?

- Process chemistry : Transition from batch to flow reactors for exothermic reactions (e.g., diazonium couplings) to improve safety and yield .

- Purification : Implement continuous chromatography or crystallization for cost-effective scaling .

- Quality control : Validate intermediates and final products using validated HPLC or GC methods aligned with ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.